Imidazo[1,2-a]pyrazine-8-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazine-8-carboxylic acid typically involves multicomponent reactions and cyclization processes. One common method is the iodine-catalyzed synthesis, which involves the reaction of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
Imidazo[1,2-a]pyrazine-8-carboxylic acid can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine. These compounds share a similar fused bicyclic structure but differ in the heteroatoms present in the ring system. The unique presence of the pyrazine ring in this compound imparts distinct chemical and biological properties, making it a valuable scaffold in drug discovery and materials science .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLYIQAOCZDXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705498 | |
Record name | Imidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029144-45-3 | |
Record name | Imidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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